カモスタット

概要

説明

科学的研究の応用

カモスタットは、科学研究において幅広い応用範囲を持ちます。

化学: セリンプロテアーゼ阻害のモデル化合物として使用されます。

生物学: 炎症性疾患や線維化疾患に関与する様々なプロテアーゼの阻害における役割について調査されています.

作用機序

カモスタットは、特にTMPRSS2などのセリンプロテアーゼを阻害することで効果を発揮します . この阻害は、ウイルススパイクタンパク質のタンパク質分解的活性化を阻止し、それによってウイルスが宿主細胞に侵入することを阻止します . さらに、カモスタットは、コレシストキニンと炎症性サイトカインを阻害し、慢性膵炎における炎症を軽減し、膵臓機能を改善します .

類似の化合物との比較

カモスタットは、もう1つのセリンプロテアーゼ阻害剤であるナファモスタットと比較されることがよくあります。 両方の化合物はTMPRSS2を阻害しますが、ナファモスタットは酵素に対する親和性が高いため、阻害効果が強くなっています . 他の類似の化合物には以下が含まれます。

ガベキサット: 同様の適応症で使用される別のセリンプロテアーゼ阻害剤です。

カモスタットの独自性は、TMPRSS2の特異的な阻害と、COVID-19などのウイルス感染症における潜在的な治療効果にあります .

生化学分析

Biochemical Properties

Camostat plays a significant role in biochemical reactions by inhibiting serine proteases, which are enzymes that cleave peptide bonds in proteins. One of the primary targets of Camostat is the enzyme transmembrane protease serine 2 (TMPRSS2). By inhibiting TMPRSS2, Camostat prevents the activation of viral spike proteins, thereby blocking viral entry into host cells . Additionally, Camostat interacts with other proteases such as trypsin and kallikrein, further contributing to its inhibitory effects .

Cellular Effects

Camostat exerts various effects on different types of cells and cellular processes. In epithelial cells, Camostat has been shown to inhibit the entry of viruses by blocking the activation of viral spike proteins . This inhibition disrupts cell signaling pathways that are essential for viral replication. Furthermore, Camostat influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . In pancreatic cells, Camostat reduces inflammation and fibrosis, thereby improving cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of Camostat involves its binding interactions with serine proteases. Camostat forms a covalent bond with the active site of TMPRSS2, leading to irreversible inhibition of the enzyme . This inhibition prevents the cleavage and activation of viral spike proteins, thereby blocking viral entry into host cells. Additionally, Camostat inhibits other proteases such as trypsin and kallikrein through similar binding interactions . These inhibitory effects result in reduced proteolytic activity and modulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Camostat have been observed to change over time. Camostat is relatively stable under physiological conditions, but it undergoes hydrolysis to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . The stability and degradation of Camostat and its metabolites have been studied extensively, revealing that the compound maintains its inhibitory effects over extended periods . Long-term studies have shown that Camostat can reduce inflammation and fibrosis in pancreatic cells, leading to improved cellular function .

Dosage Effects in Animal Models

The effects of Camostat vary with different dosages in animal models. At low doses, Camostat has been shown to effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At higher doses, Camostat can lead to toxic effects such as gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Camostat is involved in several metabolic pathways, primarily through its interaction with serine proteases. Upon administration, Camostat is rapidly hydrolyzed to form its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) . This metabolite further undergoes hydrolysis to form the non-active metabolite 4-guanidinobenzoic acid (GBA) . The metabolic flux and levels of these metabolites have been studied to understand the pharmacokinetics and pharmacodynamics of Camostat .

Transport and Distribution

Camostat is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . Camostat interacts with transporters and binding proteins that facilitate its distribution to specific tissues, including the pancreas and lungs . The localization and accumulation of Camostat in these tissues are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of Camostat is essential for its activity and function. Camostat is primarily localized in the cytoplasm, where it interacts with serine proteases . Targeting signals and post-translational modifications direct Camostat to specific compartments within the cell, ensuring its effective inhibition of proteolytic activity . The subcellular distribution of Camostat has been studied to understand its mechanism of action and therapeutic potential .

準備方法

カモスタットの合成は、p-グアニジノ安息香酸と2-(ジメチルアミノ)-2-オキソエチル2-(4-ヒドロキシフェニル)酢酸の2つの主要なフラグメントを結合させることから始まります . このプロセスでは一般的に、トリハロトリアジンをカップリング剤として使用し、酸とアルコールの官能基からエステルを生成します . この方法は、経済的で実用的であるため、工業生産に適しています。

化学反応の分析

カモスタットは、以下を含む様々な化学反応を起こします。

酸化と還元: カモスタットは安定した構造のため、これらの反応はあまり一般的ではありません。

置換: カモスタットは、特にエステルとアミドの官能基において、置換反応を起こす可能性があります。

加水分解: カモスタットは、生理的条件下で、その活性代謝物である4-(4-グアニジノベンゾイルオキシ)フェニル酢酸(GBPA)に加水分解されることが知られています.

これらの反応で使用される一般的な試薬には、酸、塩基、および加水分解を促進する特定の酵素が含まれます。 これらの反応から生成される主な生成物は、一般的に加水分解された代謝物であり、生物活性を保持しています .

類似化合物との比較

Camostat is often compared with Nafamostat, another serine protease inhibitor. Both compounds inhibit TMPRSS2, but Nafamostat has a higher inhibitory potency due to its greater affinity for the enzyme . Other similar compounds include:

Gabexate: Another serine protease inhibitor used for similar indications.

Aprotinin: A protease inhibitor with broader activity but less specificity for TMPRSS2.

Camostat’s uniqueness lies in its specific inhibition of TMPRSS2 and its potential therapeutic applications in viral infections like COVID-19 .

特性

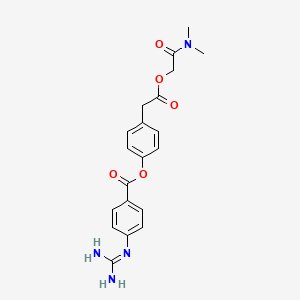

IUPAC Name |

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASIMHXSUQUHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59721-29-8 (monomethanesulfonate) | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044010 | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell. | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59721-28-7 | |

| Record name | Camostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59721-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Camostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FD207WKDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194-198 | |

| Record name | Camostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。